H-N-Me-Arg-OH.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-Arg-OH.HCl typically involves the protection of the amino and guanidine groups of arginine, followed by methylation and deprotection steps. One common method involves the use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group and Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) protection for the guanidine group . The protected arginine is then methylated using methyl iodide, followed by deprotection using trifluoroacetic acid (TFA) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
H-N-Me-Arg-OH.HCl undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
H-N-Me-Arg-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and amino acid analysis.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic effects, including its role as a nitric oxide synthase inhibitor.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
H-N-Me-Arg-OH.HCl exerts its effects primarily by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, the compound reduces the levels of NO, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response . The inhibition of NOS by this compound involves the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to NO .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The parent amino acid from which H-N-Me-Arg-OH.HCl is derived.
N-Methyl-L-arginine: A similar compound without the hydrochloride salt form.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another NOS inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific methylation and hydrochloride salt form, which enhances its solubility and stability compared to other arginine derivatives . This makes it particularly useful in biochemical and pharmaceutical applications where solubility and stability are critical.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c1-10-5(6(12)13)3-2-4-11-7(8)9;/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUBNGCCLWQUHK-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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